molecular formula C20H15N3O B5884037 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone CAS No. 6055-75-0

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone

Numéro de catalogue B5884037
Numéro CAS: 6055-75-0
Poids moléculaire: 313.4 g/mol
Clé InChI: FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR and has been extensively studied for its potential use in cancer therapy.

Mécanisme D'action

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Orientations Futures

1. Combination therapy: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Future studies could focus on the development of combination therapies that include 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
2. Drug delivery: The solubility and stability issues associated with 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be addressed through the development of new drug delivery systems.
3. New targets: While 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent inhibitor of EGFR, there are other tyrosine kinases that play important roles in cancer biology. Future studies could focus on the development of inhibitors that target these kinases.
4. Personalized medicine: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be used as a tool for identifying patients who are likely to respond to EGFR-targeted therapy. Future studies could focus on the development of biomarkers that predict response to 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
In conclusion, 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR tyrosine kinase that has potential applications in cancer therapy. Further research is needed to address its limitations and explore new directions for its use in cancer treatment.

Méthodes De Synthèse

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine, 2-pyridinecarboxaldehyde, and 2-aminobenzamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.

Applications De Recherche Scientifique

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Propriétés

IUPAC Name

2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356708
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

CAS RN

6055-75-0
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.